molecular formula C16H12N2O2S4 B4774579 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole

2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole

Cat. No. B4774579
M. Wt: 392.5 g/mol
InChI Key: ZSZDJBRRIXFOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse range of biological and pharmaceutical activities.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole is not fully understood, but studies suggest that it may act by inhibiting various cellular pathways involved in cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell proliferation and survival. Additionally, it has been shown to induce the activation of caspase-3, a key enzyme involved in the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole possesses various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, while also possessing anti-inflammatory and antioxidant properties. In vivo studies have also shown that this compound possesses antitumor activity, with studies demonstrating its ability to inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole is its potential as a new anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, a limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole. One direction is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and material science. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer agent.

Scientific Research Applications

2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In agriculture, 2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new agrochemicals.
In material science, this compound has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability.

properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylsulfonyl)ethylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S4/c19-24(20,16-18-12-6-2-4-8-14(12)23-16)10-9-21-15-17-11-5-1-3-7-13(11)22-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZDJBRRIXFOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCS(=O)(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl]-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole
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2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole
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2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole
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2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole
Reactant of Route 5
2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole
Reactant of Route 6
2-{[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzothiazole

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